molecular formula C23H19N5 B6488598 N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-16-3

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6488598
CAS No.: 902483-16-3
M. Wt: 365.4 g/mol
InChI Key: QPLJJHCWUSUHOW-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 902483-16-3; Chemenu ID: CM1001914) is a triazoloquinazoline derivative characterized by a benzyl group at the N5 position and a 4-methylphenyl substituent at the C3 position of the fused triazole-quinazoline core.

Properties

IUPAC Name

N-benzyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-11-13-18(14-12-16)21-23-25-22(24-15-17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLJJHCWUSUHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, CH-acids, and 5-amino-1,2,3-triazole in refluxing dimethylformamide . This method is efficient and yields highly substituted triazoloquinazolines.

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions under microwave irradiation conditions. This method is catalyst-free and eco-friendly, involving enaminonitriles and benzohydrazides . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active site of these enzymes, blocking their activity and thereby modulating various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazoloquinazoline Core

N-Butyl-3-(4-chlorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • Structure : Features a butyl group and a methyl group on the N5 amine, with a 4-chlorophenyl substituent at C3.
  • Molecular Formula : C₂₀H₂₀ClN₅ (Mass: 365.865).
  • The N-methyl and N-butyl groups may reduce solubility compared to the benzyl group in the target compound .
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • Structure : Incorporates a sulfonyl group at C3 and a 3-chloro-4-methylphenyl group at N4.
  • Key Differences : The sulfonyl group increases polarity, likely improving aqueous solubility but reducing membrane permeability. The chloro and methyl groups on the aryl ring may enhance steric and electronic interactions with targets .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • Structure : Contains a 3,4-diethoxyphenethyl chain at N5 and a 4-methylphenyl group at C3.
  • The extended ethyl chain may increase lipophilicity, affecting bioavailability .

Pharmacological Activity Insights

Anticancer Activity
  • Thieno-Fused vs. Quinazoline-Fused Analogs: Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n) demonstrated superior anticancer activity over triazoloquinazolines (e.g., 6a–c) in NCI screens. The target compound’s quinazoline core may exhibit lower potency due to reduced π-π stacking interactions compared to thieno-fused systems .
  • Activity of Triazoloquinazolines: Compound 6a (a triazoloquinazoline with a malononitrile substituent) showed marginal activity against Renal Cancer UO-31 (GP = 81.85%), suggesting that electron-deficient substituents may modestly enhance activity .
Antihistaminic Potential
  • Triazoloquinazolinones with 4-benzyl or 4-phenyl substituents (e.g., Alagarsamy et al., 2007) demonstrated H₁-antihistaminic activity.

Physicochemical and Structural Properties

Compound (Example) Molecular Formula Molecular Weight Key Substituents Potential Impact on Properties
Target Compound C₂₅H₂₂N₅ 392.48 N5-benzyl, C3-4-methylphenyl Moderate lipophilicity, balanced solubility
N-Butyl-3-(4-chlorophenyl)-N-methyl C₂₀H₂₀ClN₅ 365.86 N5-butyl/methyl, C3-4-chlorophenyl Higher hydrophobicity, reduced solubility
N-(3-Chloro-4-methylphenyl)-sulfonyl C₂₃H₂₀ClN₅O₂S 481.95 C3-sulfonyl, N5-3-chloro-4-methyl Increased polarity, enhanced target binding
N-[2-(3,4-Diethoxyphenyl)ethyl] C₂₉H₃₁N₅O₂ 493.59 N5-diethoxyphenethyl, C3-4-methylphenyl High lipophilicity, possible metabolic instability

Biological Activity

N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinazoline moiety, characterized by the following structural components:

  • Triazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
  • Quinazoline Moiety : Known for its pharmacological properties, including antitumor and antimicrobial effects.
  • Benzyl and 4-methylphenyl Groups : These substitutions may enhance lipophilicity and bioavailability.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. For instance, it has demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : The compound has been evaluated for its activity against HIV. Mechanistic studies suggest it inhibits reverse transcriptase, which is crucial for viral replication.
  • Anticancer Potential : Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound targets specific enzymes such as bacterial DNA gyrase and HIV reverse transcriptase, leading to the disruption of essential cellular processes.
  • Modulation of Inflammatory Pathways : It has shown potential in reducing pro-inflammatory cytokines and oxidative stress in neuronal cells, suggesting neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AntiviralInhibits HIV reverse transcriptase
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces inflammation in neuronal cells

Case Study: Antiviral Activity Against HIV

In a study evaluating the antiviral properties of this compound, the compound was tested on MT-4 cells. Results indicated an EC50 value significantly lower than that of standard antiviral agents, demonstrating its potential as a lead compound for further development in HIV therapy .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests that it could serve as a novel antimicrobial agent .

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